Differential Carcinogenic Potency: MNNG vs. MNU and MMS in Syrian Hamster Embryo Cells
In a head-to-head comparative study of cellular transformation in Syrian hamster embryo (HEC) cells, MNNG was found to be drastically more potent than N-methyl-N-nitrosourea (MNU) and methyl methanesulfonate (MMS) . When comparing the molar concentration required to induce equivalent transformation frequencies, MNNG was approximately 100-fold more effective than MNU and 500-fold more effective than MMS .
| Evidence Dimension | Molar effectiveness for inducing cellular transformation |
|---|---|
| Target Compound Data | Baseline (1x) for equivalent transformation frequency |
| Comparator Or Baseline | MNU (100x more needed) and MMS (500x more needed) |
| Quantified Difference | MNNG is 100-fold more effective than MNU and 500-fold more effective than MMS |
| Conditions | Syrian hamster embryo cells (HEC) treated with MNNG, MNU, or MMS |
Why This Matters
This demonstrates that MNNG achieves a specific carcinogenic endpoint at far lower molar concentrations, making it the more sensitive and reagent-efficient tool for in vitro transformation studies compared to MNU or MMS.
- [1] Doniger, J., et al. Quantitative Assessment of the Role of O6-methylguanine in the Initiation of Carcinogenesis by Methylating Agents. Proc. Natl. Acad. Sci. USA, 1985, 82, 421-425. View Source
